2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the 2-position. The compound’s structure includes a pyrazine ring linked to a furan-2-yl moiety via a methylene bridge. While direct data on its synthesis or applications are unavailable in the provided evidence, comparisons with structurally related compounds (e.g., sulfonamides with pyrazine, thiophene, or fluorinated substituents) offer insights into its properties.
Properties
IUPAC Name |
2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOZBCMDSSNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential applications in various fields, particularly in drug development. This article explores its applications, focusing on scientific research, biological activity, and case studies.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly as an antitumor agent . Sulfonamides are known for their antibacterial properties, but derivatives like this one may also exhibit anticancer activities. Research has indicated that compounds with similar motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Anticancer Properties
Preliminary studies have shown that this compound can affect cell viability in cancer cell lines such as HeLa and A549. The mechanism of action appears to involve:
- Disruption of mitochondrial function
- Activation of caspase pathways leading to programmed cell death
In vitro studies have demonstrated significant inhibition of cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in anticancer drug development.
Targeted Drug Delivery
The unique structural characteristics of this compound allow for modifications that can enhance targeted drug delivery systems. The furan and pyrazine components can be tailored to improve binding affinity to specific biological targets, making it a candidate for use in conjugates or nanoparticle formulations aimed at delivering therapeutic agents directly to tumor sites.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of structurally related compounds, revealing that the tested compound exhibited significant inhibition of cell viability in HeLa cells at concentrations starting from 10 µM. The study concluded that the mechanism involved mitochondrial disruption and caspase activation pathways.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar sulfonamide derivatives provided insights into how modifications in the furan and pyrazine rings can influence biological activity. This information is crucial for optimizing the compound for enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the molecular formulas, weights, and key substituents of the target compound with analogs from the evidence:
Key Observations:
- Aromatic Systems: The target compound’s furan-pyrazine hybrid contrasts with thiophene-based systems (e.g., ) or pyrazolo-pyrimidine scaffolds (e.g., ).
- Fluorine Substitution : The 2-fluorobenzenesulfonamide group is shared with , suggesting a role in enhancing lipophilicity or metabolic stability. In , a trifluoromethoxy group provides stronger electron-withdrawing effects.
Biological Activity
The compound 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom, a furan ring, and a pyrazine moiety, which contribute to its unique chemical properties and biological activities.
Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:
- Antiviral Activity : Some sulfonamide derivatives have shown promise as antiviral agents. For instance, modifications in the pyrazine structure can enhance binding affinity to viral proteins, potentially inhibiting viral replication .
- Anticancer Properties : Several studies have reported that compounds with similar structural features demonstrate significant cytotoxicity against various cancer cell lines. For example, derivatives with furan and pyrazine rings have been noted for their ability to induce apoptosis in cancer cells .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may be relevant in treating conditions such as glaucoma or edema .
Table 1: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV Protease | 0.20 | |
| Anticancer | MCF7 (Breast Cancer) | 0.01 | |
| Anticancer | NCI-H460 (Lung Cancer) | 0.03 | |
| Enzyme Inhibition | Carbonic Anhydrase | IC50 < 10 |
Case Studies
- Antiviral Efficacy : A study focusing on the antiviral properties of pyrazine derivatives showed that modifications at specific positions significantly enhanced their efficacy against HIV protease. The compound exhibited an IC50 value of 0.20 µM, indicating strong inhibitory activity .
- Cytotoxicity Against Cancer Cell Lines : In another investigation, various derivatives including those with furan and pyrazine moieties were tested against MCF7 and NCI-H460 cell lines. The compound demonstrated remarkable cytotoxicity with IC50 values as low as 0.01 µM against MCF7 cells, showcasing its potential as an anticancer agent .
- Enzyme Inhibition Studies : The sulfonamide group in the compound has been linked to effective inhibition of carbonic anhydrase, a target for several therapeutic agents. Preliminary findings suggest that this compound has an IC50 value below 10 µM for this enzyme, indicating substantial inhibitory potential .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the pyrazine-furan core via Suzuki-Miyaura coupling to attach the furan moiety to the pyrazine ring .
Sulfonamide Coupling : React the intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature (0–25°C to minimize side reactions), and catalyst use (palladium catalysts for coupling steps) .
Purification : Use column chromatography or recrystallization to isolate the product, with HPLC monitoring to confirm ≥95% purity .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., furan C-H coupling at δ 6.5–7.5 ppm, pyrazine N-methyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 377.08) .
- HPLC : Quantifies purity (>95% with a C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Systematically modify the fluorobenzene (e.g., replace F with Cl/CF3), furan (e.g., thiophene analogs), or pyrazine (e.g., pyridine/pyrimidine swaps) .
- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms via stopped-flow kinetics) or in antimicrobial MIC assays .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤1%) .
- Orthogonal Assays : Validate enzyme inhibition with both fluorometric (e.g., FAM-labeled substrates) and calorimetric (ITC) methods .
- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark results .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50) and assess batch-to-batch compound purity .
Advanced: What computational strategies predict target engagement and off-target risks?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide’s H-bond with Thr199 in carbonic anhydrase) .
- Off-Target Screening : Use SwissTargetPrediction to rank kinase/GPCR affinities and prioritize in vitro panels .
Advanced: What strategies improve bioavailability and pharmacokinetics?
Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH2) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing solubility .
- Prodrug Design : Mask sulfonamide as an ester for improved absorption, with enzymatic cleavage in vivo .
- Formulation Studies : Test nanoemulsions or cyclodextrin complexes to enhance oral bioavailability .
Basic: Which biological targets are commonly associated with sulfonamide derivatives?
Answer:
- Enzymes : Carbonic anhydrase (e.g., CA IX/XII in cancer), dihydropteroate synthase (antibacterial target) .
- Receptors : GPCRs (e.g., 5-HT6 for neurological disorders) .
- Ion Channels : Modulate TRPV1 for pain management .
Advanced: How to investigate the compound’s mechanism of enzyme inhibition?
Answer:
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and ΔG .
- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB deposition) to identify key interactions .
Basic: How to assess compound stability under physiological conditions?
Answer:
- Stress Testing : Incubate in PBS (pH 7.4/2.0) at 37°C for 24–72h; monitor degradation via HPLC .
- Light/Heat Stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate t1/2 and CYP450 interactions .
Advanced: How to evaluate synergistic effects with other therapeutics?
Answer:
- Combination Index (CI) : Calculate via Chou-Talalay method using dose-response matrices .
- Mechanistic Synergy : Pair with DNA-damaging agents (e.g., cisplatin) and assess apoptosis (Annexin V/PI flow cytometry) .
- In Vivo Models : Test efficacy in xenograft models with/without adjuvant therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
